molecular formula C9H11BrO B1330720 1-Bromo-4-(ethoxymethyl)benzene CAS No. 95068-22-7

1-Bromo-4-(ethoxymethyl)benzene

Cat. No. B1330720
Key on ui cas rn: 95068-22-7
M. Wt: 215.09 g/mol
InChI Key: GHMBQMRBQQURAS-UHFFFAOYSA-N
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Patent
US09062066B2

Procedure details

NaOH (0.1 g, 2.4 mmol) was added to 2 ml of degassed dimethylformamide and 4-bromobenzylalcohol (0.3 g, 1.6 mmol) was further added slowly. Iodoethane (0.14 ml, 1.76 mmol) was added at room temperature followed by stirring for 2 hours. The mixture was added with 50 ml of 2N c HCl and extracted with 50 ml of ethylacetate. The organic layer was washed twice with 50 ml of H2O. After concentration under vacuum and column chromatography (ethylacetate/n-hexane, 1/10), the title compound (0.17 g, 48%) was obtained as yellowish oil.
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.I[CH2:13][CH3:14].Cl>CN(C)C=O>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][O:9][CH2:13][CH3:14])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of ethylacetate
WASH
Type
WASH
Details
The organic layer was washed twice with 50 ml of H2O
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under vacuum and column chromatography (ethylacetate/n-hexane, 1/10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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